The Azaspiro[3.5]nonane Scaffold: A Launchpad for Innovating Three-Dimensional Therapeutics
The Azaspiro[3.5]nonane Scaffold: A Launchpad for Innovating Three-Dimensional Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic structures. This guide delves into the burgeoning significance of the azaspiro[3.5]nonane scaffold, a unique three-dimensional (3D) molecular framework that has emerged as a powerful tool in modern drug discovery. Its inherent structural rigidity and defined spatial orientation of substituents offer a compelling strategy to enhance pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. We will explore the fundamental physicochemical advantages of this scaffold, provide a detailed overview of its synthesis, and showcase its successful application in the development of potent modulators for challenging drug targets such as G protein-coupled receptors (GPCRs), enzymes, and oncogenic proteins. This guide is intended to be a comprehensive resource, providing both the theoretical underpinnings and practical methodologies to empower researchers in harnessing the full potential of azaspiro[3.5]nonane derivatives for the next generation of medicines.
The Strategic Advantage of Three-Dimensionality: Introducing the Azaspiro[3.5]nonane Core
The concept of "escaping from flatland" has become a central theme in contemporary medicinal chemistry, advocating for the exploration of molecules with greater three-dimensionality.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. The azaspiro[3.5]nonane scaffold, featuring a nitrogen-containing ring fused to a cyclobutane ring, offers a rigid and structurally complex framework.[3][4] This rigidity is not a constraint but rather an advantage, as it pre-organizes the molecule for optimal interaction with the intricate topographies of biological targets, often leading to enhanced binding affinity and selectivity.[4]
Physicochemical Properties: A Comparative Edge
The incorporation of the azaspiro[3.5]nonane motif can significantly influence a molecule's physicochemical properties, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability are often favorably modulated.[2] While direct head-to-head comparisons are not always available, general trends for spirocycles provide valuable insights. For instance, the introduction of a spirocenter can lead to a decrease in lipophilicity and an increase in aqueous solubility compared to their non-spirocyclic or larger ring counterparts.[2]
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
| Complexity | 97.1 | 103 |
This table summarizes key computed physicochemical properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, highlighting the subtle yet significant differences that can impact their suitability for different drug discovery programs. Data compiled from various sources.[5]
Synthesis of the Azaspiro[3.5]nonane Core and Its Derivatives
The synthetic accessibility of the azaspiro[3.5]nonane scaffold is a crucial factor in its widespread adoption in drug discovery. Several synthetic routes have been developed, often involving multi-step sequences that allow for the introduction of diverse functional groups.
General Synthetic Strategies
The construction of the azaspiro[3.5]nonane core can be approached through various synthetic strategies, including intramolecular cyclizations and ring expansions. A common approach involves the Dieckmann condensation of a suitably substituted piperidine derivative to form the spirocyclic β-keto ester, which can then be further manipulated.[6]
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library
Solid-phase organic synthesis (SPOS) offers an efficient method for the rapid generation of libraries of azaspiro[3.5]nonane derivatives for high-throughput screening.[3]
Step 1: Immobilization of the Building Block
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
Add a solution of Fmoc-4-amino-1-carboxymethyl-piperidine and diisopropylethylamine (DIEA) in DCM to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol (MeOH).
-
Cap any remaining active sites by treating the resin with a solution of DCM/MeOH/DIEA.[3]
-
Wash the resin and dry under high vacuum.
Step 2: Fmoc-Deprotection and Acylation
-
Swell the loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[3]
-
Wash the resin thoroughly with DMF.
-
Acylate the free amine with 3-(methoxycarbonyl)cyclobutanecarboxylic acid using a suitable coupling agent like HATU in the presence of DIEA.[3]
Step 3: Spirocyclization via Dieckmann Condensation and Decarboxylation
-
Swell the acylated resin in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours.[3]
-
Cool the reaction to room temperature, drain, and wash with THF.
-
For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.[3]
Step 4: Cleavage from Resin
-
Wash the resin with DCM.
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to cleave the product from the solid support.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as preparative HPLC.
Applications in Modern Drug Discovery
The unique structural features of azaspiro[3.5]nonane derivatives have led to their successful application in targeting a range of challenging biological targets.
G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes
GPR119 is a promising therapeutic target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[7][8] Derivatives of 7-azaspiro[3.5]nonane have been developed as potent and selective GPR119 agonists.[7][8] The rigid spirocyclic core helps to orient the key pharmacophoric elements for optimal interaction with the receptor, leading to enhanced potency.[7]
Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.
Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol describes a common method to assess the potency of GPR119 agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).[7]
-
Cell Culture: Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Cell Seeding: Seed the cells into 384-well plates and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or LANCE).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[7]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amide signaling molecules, including the endocannabinoid anandamide.[9] Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects.[9][10] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective FAAH inhibitors.[9]
Caption: Inhibition of the KRAS G12C Signaling Pathway by Azaspiro[3.5]nonane Derivatives.
Emerging Applications: Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor is a G protein-coupled receptor for the neuropeptide Substance P and is implicated in a variety of physiological processes, including emesis, pain, and inflammation. [11][12]NK1 receptor antagonists are used clinically for the prevention of chemotherapy-induced nausea and vomiting. [11][13][14]While the application of the azaspiro[3.5]nonane scaffold in this area is less established, its favorable properties make it an attractive framework for the design of novel NK1 receptor antagonists.
Future Perspectives and Conclusion
The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality provides a distinct advantage in the design of potent and selective modulators of challenging biological targets. The successful development of GPR119 agonists, FAAH inhibitors, and KRAS G12C inhibitors based on this scaffold underscores its significant potential. As our understanding of the structural requirements for target engagement continues to evolve, and as synthetic methodologies become more sophisticated, we can anticipate the emergence of even more innovative therapeutics derived from the versatile azaspiro[3.5]nonane core. This guide has provided a comprehensive overview of the current state of the art, with the aim of inspiring and equipping researchers to further explore and exploit the therapeutic promise of this remarkable scaffold.
References
-
Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link].
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Available at: [Link].
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. Available at: [Link].
-
Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences. Available at: [Link].
-
Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link].
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors – Pipeline Insights, 2015. DelveInsight. Available at: [Link].
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link].
-
Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. Available at: [Link].
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link].
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link].
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Available at: [Link].
-
GPR119. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link].
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link].
-
Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs. Signal Transduction and Targeted Therapy. Available at: [Link].
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link].
-
Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. Available at: [Link].
-
KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers in Oncology. Available at: [Link].
-
NK1 receptor antagonist. Wikipedia. Available at: [Link].
-
Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. Patsnap. Available at: [Link].
-
Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem. Available at: [Link].
-
KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers. Available at: [Link].
-
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers. Available at: [Link].
-
Breaking barriers: the latest insights into KRAS G12C inhibitors. Journal of Cancer Metastasis and Treatment. Available at: [Link].
-
List of NK1 receptor antagonists. Drugs.com. Available at: [Link].
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. Available at: [Link].
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring FAAH Inhibitors: Pipeline Overview and Future Directions [delveinsight.com]
- 11. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 12. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 13. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
